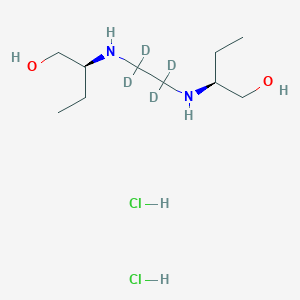

(S,S)-Ethambutol-d4 bishydrochloride

Overview

Description

(S,S)-Ethambutol-d4 bishydrochloride is an organo-metallic compound that has been extensively studied due to its wide range of potential applications in the scientific field. It is a derivative of ethambutol, an antibiotic used to treat tuberculosis, and has been synthesized in various forms for use in research.

Scientific Research Applications

Tuberculosis Treatment Research

(S,S)-Ethambutol-d4 bishydrochloride: is primarily used in the treatment of tuberculosis (TB). It is a stable isotope-labelled version of Ethambutol, which is a bacteriostatic agent that works by inhibiting the synthesis of the mycobacterial cell wall. Researchers use the deuterated version to study the pharmacokinetics and metabolic pathways of Ethambutol in TB treatment .

Antimycobacterial Activity Studies

This compound is also utilized in studies exploring new treatments for mycobacterial infections. Its role in inhibiting arabinosyltransferase activity is crucial for understanding the mechanism of action against various mycobacterial strains, including those resistant to first-line drugs .

Analytical Reference Standard

In analytical chemistry, Ethambutol-d4 Dihydrochloride serves as a reference standard. It helps in the development of analytical methods for detecting and quantifying the presence of Ethambutol in biological samples, which is essential for therapeutic drug monitoring .

Pharmacodynamics and Toxicology

The deuterated form of Ethambutol is used in pharmacodynamics and toxicology studies to investigate the drug’s effects on biological systems. These studies are vital for determining safe dosage levels and understanding potential side effects .

Drug Development and Optimization

Researchers use Ethambutol-d4 Dihydrochloride in the drug development process to optimize the formulation and stability of Ethambutol. It aids in the investigation of drug-drug interactions and the improvement of drug delivery systems .

Isotope Dilution Mass Spectrometry

In mass spectrometry, the compound is used for isotope dilution, a quantitative technique that enhances the accuracy of the measurement of Ethambutol in complex biological matrices .

Structural and Conformational Analysis

The deuterated version allows for detailed structural and conformational analysis of Ethambutol through techniques like NMR spectroscopy. This analysis is crucial for understanding the drug’s binding interactions and mechanism of action .

Educational and Training Purposes

Lastly, Ethambutol-d4 Dihydrochloride is used in educational settings, providing a practical example for students learning about isotopic labelling and its applications in medical research .

properties

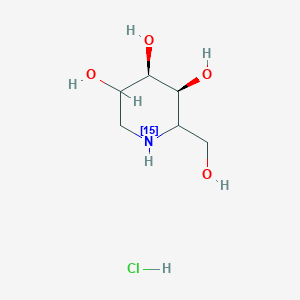

IUPAC Name |

(2S)-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1/i5D2,6D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAHHJJRFHRVPV-QGTYBEAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N[C@@H](CC)CO)N[C@@H](CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

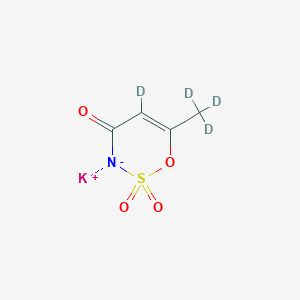

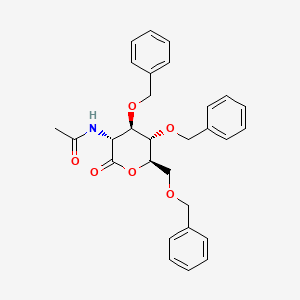

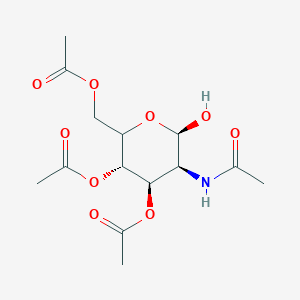

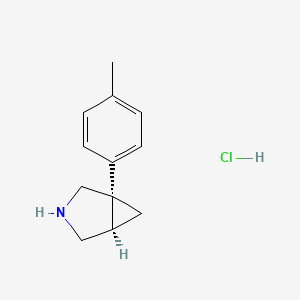

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

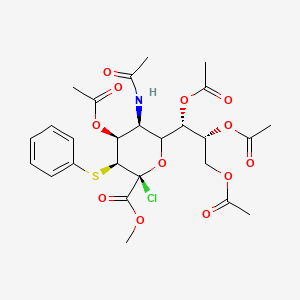

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)